molecular formula C8H9F2N3O4 B2744758 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid CAS No. 1946813-08-6

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid

Cat. No.: B2744758
CAS No.: 1946813-08-6
M. Wt: 249.174
InChI Key: LPWBZHQZAUEULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, methyl, and nitro groups

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Sodium hydroxide, water.

Major Products

    Reduction: 3-[3-(Aminomethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid.

    Substitution: 3-[3-(Methoxymethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid.

    Hydrolysis: this compound.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid is unique due to the presence of both the nitro and propanoic acid groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antifungal agent .

Properties

IUPAC Name

3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4-7(13(16)17)6(8(9)10)11-12(4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWBZHQZAUEULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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